2,4,5-Trimethylthiophenol

Description

Significance of Aryl Thiol Architectures in Contemporary Organic Chemistry

Aryl thiols, or thiophenols, and their derivatives are a class of organosulfur compounds that hold a position of considerable importance in modern organic chemistry. Their value stems from the versatile reactivity of the thiol group (-SH) attached to an aromatic ring. This functionality allows them to serve as crucial intermediates and building blocks in a wide array of synthetic applications. tandfonline.comsigmaaldrich.com Aromatic thioethers, a common derivative, are structural motifs found in numerous pharmaceuticals, agrochemicals, and polymers. sigmaaldrich.commolbase.com

The sulfur atom in aryl thiols can participate in various transformations, including nucleophilic substitution, oxidation to disulfides, sulfoxides, and sulfones, and C-S cross-coupling reactions. tandfonline.com The development of environmentally benign and efficient methods for constructing C-S bonds is a significant focus of contemporary research, with strategies like visible-light-promoted, catalyst-free cross-coupling reactions gaining prominence. molbase.com Furthermore, aryl thiols are widely used as ligands in coordination chemistry, capable of forming stable complexes with various metals. These metal-thiolate complexes are instrumental in catalysis and serve as structural and functional models for the active sites of metalloenzymes. oup.com The ability of thiols to form self-assembled monolayers on metal surfaces, particularly gold, is also a key application in materials science and nanotechnology. nih.gov

Overview of Research Trajectories for Substituted Thiophenol Compounds

Research involving substituted thiophenols is diverse, driven by the need to fine-tune the electronic and steric properties of the molecule for specific applications. The nature and position of substituents on the aromatic ring profoundly influence the pKa, nucleophilicity, and redox potential of the thiol group. This tunability is exploited in various research domains.

One major research trajectory involves the development of novel catalytic systems for organic synthesis. For instance, sterically hindered thiophenols, such as isomers of trimethylthiophenol, are employed to investigate the role of steric effects in reaction mechanisms, such as in photoredox-catalyzed cyclizations. prepchem.com Another active area is in protein chemistry, where substituted aromatic thiols are studied as redox buffers to facilitate the correct folding of disulfide-containing proteins, sometimes proving more effective than traditional aliphatic thiols like glutathione. researchgate.net The synthesis of complex molecules and pharmaceutical ingredients often leverages the unique reactivity of tailored thiophenol derivatives. prepchem.com Modern synthetic methods are increasingly focused on atom economy and avoiding the use of foul-smelling and easily oxidized thiol reagents, leading to the development of thiol-free sulfur-transfer agents. google.com

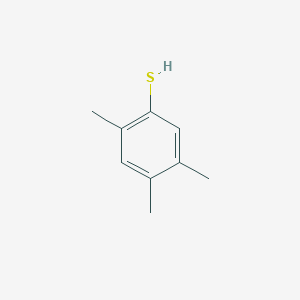

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,5-trimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-6-4-8(3)9(10)5-7(6)2/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYBJWAZPHAASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625152 | |

| Record name | 2,4,5-Trimethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58348-14-4 | |

| Record name | 2,4,5-Trimethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Table of Mentioned Chemical Compounds

Spectroscopic and Structural Elucidation of 2,4,5 Trimethylthiophenol and Its Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing IR and Raman techniques, probes the vibrational modes of a molecule. The absorption or scattering of infrared radiation corresponds to the specific bonds and functional groups present.

Infrared (IR) Spectroscopy

An IR spectrum of 2,4,5-trimethylthiophenol would be expected to show characteristic absorption bands for the S-H stretch of the thiol group, C-H stretches and bends of the methyl and aromatic groups, and C-C stretching vibrations within the benzene (B151609) ring. The substitution pattern on the aromatic ring would influence the positions of the aromatic C-H bending bands in the fingerprint region. Without experimental data, a precise table of absorption frequencies and their corresponding vibrational modes cannot be compiled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound would provide key information. The thiol proton (S-H) would appear as a singlet, with its chemical shift influenced by solvent and concentration. The three methyl groups would each produce a singlet, and their distinct chemical shifts would depend on their position on the aromatic ring. The two remaining aromatic protons would likely appear as singlets, and their specific chemical shifts would be indicative of the 2,4,5-trisubstitution pattern. A detailed data table of chemical shifts, multiplicities, and coupling constants is not available.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in this compound. This would include the three methyl carbons, the six aromatic carbons (with their chemical shifts influenced by the attached methyl and thiol groups), and the carbon atom of the C-S bond. The precise chemical shifts would confirm the substitution pattern on the benzene ring.

Mass Spectrometry for Molecular Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the thiol proton, a methyl group, or other characteristic fragments, which would help to confirm the structure. Without access to an experimental mass spectrum, a detailed analysis of its fragmentation is not possible.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. etamu.edu In GC-MS, the gas chromatograph separates volatile and thermally stable compounds, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. chromatographyonline.com

Table 1: Predicted GC-MS Fragmentation for this compound

| Fragment | Predicted m/z |

|---|---|

| [C9H12S]+ (Molecular Ion) | 152 |

| [C8H9S]+ (Loss of CH3) | 137 |

| [C9H11]+ (Loss of SH) | 119 |

| [C6H3(CH3)3]+ (Trimethylphenyl cation) | 119 |

This table is generated based on the general principles of mass spectrometry fragmentation for aromatic thiols and is for illustrative purposes.

The retention time in the gas chromatogram would be specific to this compound under defined column and temperature conditions, allowing for its separation from other isomers or impurities. etamu.edu Modern GC-MS techniques with cold electron ionization can provide enhanced molecular ions, which is particularly useful for compounds that fragment extensively. spectroscopyonline.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for the analysis of large, non-volatile, and fragile molecules. researchgate.net In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. researchgate.net

While specific MALDI-TOF studies on this compound are not documented in the provided search results, the technique is widely applied to thiols and their derivatives, particularly in the context of self-assembled monolayers (SAMs) on nanoparticles or in biological systems. nih.govacs.org For instance, MALDI-TOF MS has been used to study the internalization of cell-penetrating peptides containing disulfide bonds and to characterize thiolate-protected gold clusters. researchgate.netcore.ac.uk The choice of matrix is critical and can influence the ionization process and the resulting mass spectrum. nih.gov For thiolate-protected gold clusters, matrices like α,β-diphenylfumaronitrile (DPF) have been shown to provide softer ionization compared to more common matrices. researchgate.net

Table 2: Potential MALDI-TOF MS Analysis of a this compound Derivative

| Analyte | Matrix | Expected Ion |

|---|---|---|

| This compound-functionalized peptide | α-Cyano-4-hydroxycinnamic acid (CHCA) | [M+H]+ |

| Gold nanoparticle capped with this compound | α,β-Diphenylfumaronitrile (DPF) | [M]-, [M+Na]+ |

This table illustrates potential applications of MALDI-TOF MS for derivatives of this compound based on existing literature for similar compounds.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline material, one can deduce the arrangement of atoms within the crystal lattice. nih.gov

There are no specific X-ray diffraction studies reported for this compound in the provided results. However, XRD has been used to study the crystal structures of related compounds, such as fluorine-functionalized thiosemicarbazones and their cyclometallated palladium derivatives. mdpi.com Such studies provide precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state packing of the molecules. researchgate.net In the case of metal complexes involving thiophenol derivatives, XRD can confirm the coordination geometry around the metal center. For a derivative of this compound, an XRD study would reveal how the methyl and thiol groups influence the crystal packing and intermolecular interactions.

Surface-Sensitive Spectroscopies for Thin Film Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.com XPS is particularly valuable for the analysis of thin films and self-assembled monolayers (SAMs). eag.comacs.org

For this compound, particularly when used to form SAMs on a substrate like gold, XPS would be instrumental. The thiol group readily forms a strong bond with gold surfaces, creating an ordered monolayer. eag.com XPS analysis can confirm the presence of sulfur on the surface and provide information about the chemical state of the sulfur, carbon, and any other elements present. The binding energy of the S 2p core level would indicate the formation of a thiolate bond with the gold surface. researchgate.net High-resolution XPS can also be used to probe the electrostatic homogeneity of mixed monolayers. nih.govacs.org

Table 3: Expected XPS Core Level Binding Energies for a this compound SAM on Gold

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| Carbon | C 1s | ~285.0 | Aromatic and methyl carbons |

| Sulfur | S 2p | ~162.0 | Thiolate bond to gold |

| Gold | Au 4f | ~84.0 | Substrate |

Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration. mdpi.com

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for investigating the electronic structure and orientation of molecules adsorbed on surfaces. rsc.org By tuning the energy of the incident X-rays around the absorption edge of a specific element (like sulfur or carbon), NEXAFS provides information about the unoccupied molecular orbitals. nih.gov

For a thin film or SAM of this compound, S 1s NEXAFS spectroscopy would be particularly insightful. The spectra are sensitive to the chemical environment of the sulfur atom, allowing for the differentiation between thiols, thioethers, and other sulfur-containing functional groups. nih.govaip.org Furthermore, by varying the polarization of the incident X-rays, the orientation of the aromatic ring of the this compound molecules on the surface can be determined. researchgate.netacs.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. nih.govworktribe.com It is widely used to characterize the morphology of thin films and SAMs. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are π→π* and n→π* transitions.

The benzene ring in this compound contains a system of π-electrons. The absorption of UV light can promote these electrons from a π bonding orbital to a π* anti-bonding orbital. These π→π* transitions are typically of high energy and result in strong absorption bands. hnue.edu.vn The sulfur atom of the thiol group also possesses non-bonding electrons (n-electrons). These can be excited to a π* anti-bonding orbital of the aromatic ring, resulting in an n→π* transition, which is generally of lower energy and intensity compared to π→π* transitions. hnue.edu.vn

Substitution on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The presence of methyl groups, which are electron-donating, and the thiol group, which can also donate electron density to the ring through resonance, typically causes a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene chromophore. hnue.edu.vn In the case of thiophenol, a ππ* electronic excitation is observed at 266 nm. nih.gov For this compound, the cumulative effect of the three methyl groups and the thiol group would be expected to shift this absorption to a slightly longer wavelength.

A hypothetical UV-Vis absorption data table for this compound, based on typical values for substituted benzenes and aromatic thiols, is presented below.

| Expected Transition | Typical λmax Range (nm) | Typical Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) |

| π→π* (Primary) | 200 - 230 | 7,000 - 50,000 |

| π→π* (Secondary) | 260 - 290 | 200 - 2,000 |

| n→π* | 280 - 320 | 10 - 100 |

This table is illustrative and represents expected values based on the analysis of similar compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to determine the thermal stability and composition of materials. A TGA curve plots the mass of the sample against temperature, showing at which temperatures the material decomposes.

For an organic molecule like this compound, TGA would reveal its volatility and thermal stability. The initial part of the TGA curve would likely show a stable mass up to a certain temperature. A significant drop in mass would indicate the onset of decomposition. The decomposition of thiophenol has been studied, and it is known that at high temperatures, the S-H bond can undergo fission. nih.gov Other decomposition pathways can also occur, including reactions involving the aromatic ring. nih.gov The presence of methyl groups on the ring in this compound may influence the decomposition mechanism and temperature. In an inert atmosphere, the final mass at high temperatures would correspond to any non-volatile carbonaceous residue. In an oxidative atmosphere (air), the compound would likely decompose completely, leaving no residue. Studies on the thermal decomposition of related sulfur-containing plastics show major decomposition occurring at temperatures between 450-690°C. elsevierpure.com

A hypothetical TGA data table for this compound is provided below to illustrate the type of information that would be obtained.

| Parameter | Expected Value (in Nitrogen Atmosphere) | Interpretation |

| Onset of Decomposition (Tonset) | 300 - 400 °C | The temperature at which significant thermal decomposition begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | 350 - 450 °C | The temperature at which the rate of mass loss is highest. |

| Residue at 800 °C | < 10% | The amount of non-volatile material remaining at high temperature. |

This table is illustrative and represents expected values based on the analysis of similar aromatic sulfur compounds.

Computational Chemistry and Theoretical Modeling of 2,4,5 Trimethylthiophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.comajchem-a.com It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. ajchem-a.com

In the context of 2,4,5-trimethylthiophenol, DFT calculations can elucidate key aspects of its electronic makeup. By employing functionals like B3LYP or PBE0 with an appropriate basis set (e.g., def2-TZVP or 6-311+G(d,p)), the optimized molecular geometry, including bond lengths and angles, can be accurately predicted. researchgate.netmdpi.comepstem.net For instance, a DFT study on a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, utilized the B3LYP functional with a 6-311++G(d,p) basis set to achieve good agreement between theoretical and experimental data. researchgate.net

A hypothetical DFT analysis of this compound would likely focus on the influence of the three methyl groups and the thiol (-SH) group on the electronic properties of the benzene (B151609) ring. The electron-donating nature of the methyl groups and the role of the sulfur atom's lone pairs would significantly affect the calculated charge distribution and molecular electrostatic potential.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Substituted Thiophenol Derivative (Hypothetical Data)

| Parameter | Bond | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Length | C-S | 1.78 Å |

| S-H | 1.35 Å | |

| C-C (ring avg.) | 1.40 Å | |

| Bond Angle | C-S-H | 99.5° |

| C-C-S | 121.0° | |

| Dihedral Angle | C-C-S-H | 0° / 180° (depending on conformation) |

Note: This table is illustrative and does not represent actual calculated data for this compound but is based on typical values for similar molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.commdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.commdpi.comnih.gov A small gap suggests high reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, a molecular orbital analysis would reveal how the substituents influence the energy and spatial distribution of these frontier orbitals. The electron-donating methyl groups and the sulfur atom's lone pairs would likely raise the energy of the HOMO, making the molecule a better electron donor. The LUMO is expected to be distributed over the aromatic ring's π* system.

In a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, which contains a 2,4,5-trisubstituted phenyl ring, DFT calculations showed that a narrow frontier orbital gap indicated significant charge transfer interactions and high chemical reactivity. nih.gov Similarly, for this compound, the HOMO-LUMO gap would be a key predictor of its reactivity in various chemical reactions. From these energies, important global reactivity descriptors can be calculated. researchgate.netirjweb.com

Table 2: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Electronegativity (χ) | -μ | The power of an atom in a molecule to attract electrons to itself. |

| Global Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic character of a species. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. researchgate.net |

This table outlines the definitions of common reactivity descriptors derived from HOMO and LUMO energies.

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. sumitomo-chem.co.jp By calculating the energies of reactants, products, intermediates, and transition states, it is possible to predict the most likely reaction mechanisms. sumitomo-chem.co.jpnih.gov A transition state is the highest energy point along the lowest energy path from a reactant to a product, and its energy determines the activation energy of the reaction. dtu.dk

For this compound, theoretical calculations could be used to explore various reactions, such as its oxidation to form disulfides, electrophilic substitution on the aromatic ring, or its role as a ligand in organometallic catalysis. sumitomo-chem.co.jp For example, in a study on the formation of carbodiimide (B86325) from phenyl isocyanate, DFT calculations were used to construct a detailed reaction mechanism, identifying the rate-determining step and calculating an activation energy that was in excellent agreement with experimental results. mdpi.com The computational investigation of the reaction between NH2 and HO2 radicals also highlights the complexity of potential energy surfaces and the ability of theory to distinguish between competing product channels. dtu.dk

A theoretical study on the degradation of acetaminophen (B1664979) initiated by hydroxyl radicals demonstrated how DFT can be used to investigate different reaction mechanisms, such as radical adduct formation and hydrogen atom transfer. nih.gov Similar approaches could be applied to predict the reaction pathways of this compound with various radicals or reagents, providing a theoretical foundation for understanding its chemical transformations and stability. nih.gov

Cheminformatics and Structure-Activity Relationship (SAR) Studies

Cheminformatics involves the use of computational methods to analyze chemical data, while Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. wjahr.com By systematically modifying parts of a molecule and observing the effect on its activity, SAR provides crucial insights for designing more potent and selective compounds. wjahr.com

For this compound, SAR studies would involve comparing its activity to that of other thiophenol derivatives. The goal would be to understand the importance of the three methyl groups and the thiol group for a specific biological effect. For example, in the development of antifungal agents, SAR studies on s-triazine derivatives showed that compounds with a halogen-substituted thiophenol moiety had potent activity. mdpi.com This highlights how modifications to the thiophenol ring system can significantly impact biological function. mdpi.com

Key questions an SAR study of thiophenol derivatives might address include:

Effect of Methyl Group Position: How does changing the substitution pattern of the methyl groups (e.g., comparing this compound to 2,4,6-trimethylthiophenol) affect activity?

Effect of Methyl Group Number: Is the activity enhanced or diminished with fewer or more methyl groups?

Role of the Thiol Group: Is the -SH group essential? What happens if it is replaced by a hydroxyl (-OH) or other functional group?

In a review of thiophene (B33073) derivatives, it was noted that the thiophene ring is often used as a bioisosteric replacement for a phenyl ring in drug design to improve physicochemical properties and binding affinity. nih.gov Similarly, SAR studies on thiophenol derivatives can guide the optimization of lead compounds by identifying which structural features are critical for their therapeutic action. wjahr.comnih.gov

Advanced Research Applications of 2,4,5 Trimethylthiophenol and Thiophenol Derivatives

Ligand Design in Catalysis

The design of ligands is a cornerstone of modern catalysis, enabling control over the activity, selectivity, and stability of metal catalysts. Thiophenol and its derivatives have emerged as a versatile class of ligands due to the strong coordination of the sulfur atom to a wide range of metals.

Noble Metal Catalysis with Thiophenol-Based Ligands

Thiophenol-based ligands have been instrumental in the development of catalysts involving noble metals such as gold, palladium, rhodium, and iridium. nih.govcas.org The sulfur atom in thiophenols acts as a soft donor, forming stable complexes with these soft metal centers. While specific studies focusing on 2,4,5-trimethylthiophenol as a ligand for noble metal catalysis are not widely documented in publicly available research, the principles established with other thiophenol derivatives are highly relevant.

The electronic properties of the thiophenol ligand can be fine-tuned by the substituents on the aromatic ring. The three methyl groups in this compound, for instance, are electron-donating, which would increase the electron density on the sulfur atom. This enhanced electron-donating ability could, in turn, influence the electronic structure and, consequently, the catalytic activity of a noble metal center to which it is coordinated. Research on other thiophenol derivatives has shown that such electronic modulation can impact the efficiency of various catalytic transformations. nih.govmdpi.com

Furthermore, the steric bulk provided by the trimethyl substitution pattern can play a crucial role in controlling the selectivity of a catalytic reaction, for instance, by creating a specific chiral pocket around the metal center in asymmetric catalysis.

Transient Cooperative Ligand Systems

A fascinating area of modern catalysis involves the use of transient cooperative ligands, which can reversibly bind to a metal center and participate directly in bond activation steps. uantwerpen.beresearchgate.netresearchgate.net Research has demonstrated that thiols can act as highly effective transient cooperative ligands in conjunction with ruthenium pincer complexes for hydrogenation and dehydrogenation reactions. uantwerpen.beresearchgate.netresearchgate.netnih.govnih.gov

While direct research on this compound as a transient cooperative ligand is not prominent, a study on the related isomer, 2,4,6-trimethylbenzenethiol, has shown its use as a transient protecting group in palladium-catalyzed C(sp³)–H arylation. uantwerpen.be This suggests that trimethyl-substituted thiophenols have the appropriate reactivity profile to participate in such catalytic cycles. The specific substitution pattern of this compound would likely influence its binding affinity and the steric environment around the metal center, offering a potential avenue for tuning the catalytic outcome.

| Catalyst System | Reaction Type | Role of Thiol Ligand | Finding |

| Ruthenium-Pincer Complex with Thiol | Hydrogenation/Dehydrogenation | Transient Cooperative Ligand | The thiol accelerates the reaction by enabling metal-ligand cooperation in bond activation. uantwerpen.benih.govnih.gov |

| Ruthenium-Pincer Complex with Thiol | Alkyne Semihydrogenation | Transient Inhibitor | The thiol can invert the stereoselectivity from trans to cis by inhibiting alkene isomerization. nih.gov |

| Palladium Catalyst with 2,4,6-trimethylbenzenethiol | C(sp³)–H Arylation | Transient Protecting Group | The thiol enables a transient protection strategy for the arylation of benzylic C-H bonds. uantwerpen.be |

Application in Artificial Metalloenzyme Development

Artificial metalloenzymes, which combine the catalytic prowess of transition metals with the high selectivity and specificity of protein scaffolds, represent a frontier in catalysis. nih.govmdpi.com A significant challenge in this field is the incorporation of noble metals into proteins, as natural amino acids often lack suitable soft-coordinating ligands. nih.govmdpi.com

To address this, researchers have genetically encoded non-canonical amino acids with thiophenolic side chains, such as 4-mercaptophenylalanine, into proteins. nih.govmdpi.com This engineered amino acid serves as an excellent ligand for anchoring noble metals like gold and rhodium within a protein, creating novel artificial metalloenzymes. nih.govmdpi.com These biohybrid catalysts have demonstrated activity in reactions such as hydroamination. nih.govmdpi.com

Although this compound itself has not been incorporated into a protein scaffold, this line of research highlights the potential for designing novel non-canonical amino acids based on substituted thiophenols. The trimethyl substitution pattern of this compound could offer a unique steric and electronic environment for an embedded metal cofactor, potentially leading to new catalytic activities and selectivities within an enzyme's chiral pocket.

Thiolate-Capped Metal Nanoparticles for Catalysis

Metal nanoparticles are of great interest as catalysts due to their high surface-area-to-volume ratio. mdpi.commeddocsonline.org The surface of these nanoparticles can be stabilized and functionalized by capping agents, with thiolates being a prominent choice. Thiolate-capped palladium and other metal nanoparticles have been successfully employed as catalysts in a variety of organic transformations, including hydrogenation and carbon-carbon coupling reactions. nih.govmdpi.com

The nature of the thiolate capping agent, including the steric and electronic properties of its substituents, can significantly influence the catalytic activity and selectivity of the nanoparticles. mdpi.com For instance, the ligand density and the steric bulk of the capping agent can control substrate access to the nanoparticle surface. mdpi.com

While there is no specific research detailing the use of this compound as a capping agent for catalytic metal nanoparticles, its structure suggests it could be a valuable tool in this area. The three methyl groups would provide significant steric hindrance, which could be exploited to create shape-selective catalysts. Furthermore, the electron-donating nature of the methyl groups could modulate the electronic properties of the metal nanoparticles, thereby influencing their catalytic performance.

| Nanoparticle System | Catalytic Application | Role of Thiolate Ligand | Reference |

| Alkanethiolate-capped Palladium Nanoparticles | Selective Hydrogenation | Controls selectivity and activity through steric and electronic effects. | nih.gov |

| Thiolated Cyclodextrin-capped Palladium Nanoparticles | Hydrogenation in Aqueous Solution | Provides water solubility and a specific binding pocket. | nih.gov |

| Hydrophilic Alkanethiol-capped Gold Nanoclusters | Reduction of 4-nitrophenol | Stabilizes nanoparticles and allows for catalysis in aqueous media. | nih.gov |

Contributions to Materials Science

The unique properties of sulfur-containing organic molecules also make them attractive building blocks for advanced materials.

Organic Semiconductor Development

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.comaps.org Thiophene (B33073) and its polymeric and oligomeric derivatives are among the most extensively studied classes of organic semiconductors due to their excellent charge transport properties and environmental stability. sigmaaldrich.commagtech.com.cn

The performance of these materials is highly dependent on their molecular structure, which influences their packing in the solid state and their electronic energy levels (HOMO and LUMO). The introduction of substituents onto the thiophene ring is a key strategy for tuning these properties.

There is currently no specific literature on the application of this compound in organic semiconductor development. However, the broader field of thiophene-based materials provides a clear rationale for its potential. The methyl groups on the phenyl ring of this compound could influence the intermolecular interactions and solid-state packing of a larger conjugated molecule into which it is incorporated. This, in turn, could affect the charge carrier mobility of the resulting material. Research on other substituted thiophenes has shown that even subtle changes in substitution can lead to significant differences in device performance. sigmaaldrich.commagtech.com.cn

Surface Modification of Advanced Materials (e.g., Fluorographene)

Thiophenol derivatives are instrumental in the surface modification of advanced two-dimensional materials like fluorographene. Fluorographene, a stoichiometric derivative of graphene, can be thought of as a giant macromolecule, making it amenable to chemical modification. ru.nlwikipedia.org Its reactivity allows for the attachment of various functional molecules, which can tailor its properties for specific applications. wikipedia.org

The modification of fluorographene with thiophenols typically occurs through a partial nucleophilic substitution reaction. nih.gov In this process, the sulfur atom of the thiophenol derivative attacks the carbon backbone of fluorographene, leading to the displacement of a fluorine atom and the formation of a C-S covalent bond. This reaction results in a hybrid graphenic structure where the attached thiol groups, newly formed sp2 carbon domains, and the remaining fluorine atoms can act as electron donors, π-bridges, and electron acceptors, respectively. nih.gov

A study on methoxythiophenol- and dimethylaminothiophenol-modified fluorographenes demonstrated that this functionalization creates materials with significant nonlinear optical responses, suggesting their potential use in applications like optical limiting. nih.gov The characterization of these materials using techniques such as infrared/Raman spectroscopy, X-ray photoelectron spectroscopy, and high-resolution transmission microscopy confirmed the successful grafting of the thiophenol derivatives onto the fluorographene surface. nih.gov This type of surface engineering highlights the role of thiophenols in creating novel graphene derivatives with tunable electronic and optical properties.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously when a substrate is exposed to a solution of organic molecules that have a specific affinity for that surface. diva-portal.orguni-tuebingen.de Thiophenols and their derivatives are a cornerstone in the field of SAMs, particularly on noble metal surfaces like gold and silver, due to the strong, stable bond formed between sulfur and the metal. diva-portal.orgocha.ac.jpresearchgate.net

The formation process is generally understood to occur in two main steps: an initial, rapid adsorption of the thiol molecules onto the substrate, followed by a slower rearrangement and organization phase where the molecules pack into a dense, ordered film. scispace.com This process involves the cleavage of the thiol's S-H bond, leading to a chemisorbed thiolate species on the metal surface. scispace.com The final structure and properties of the SAM are influenced by several factors, including the structure of the thiophenol derivative, the solvent, and the substrate used. acs.orgresearchgate.net

Research has shown that aromatic thiols form highly oriented and densely packed SAMs on both gold and silver substrates. acs.orgresearchgate.net The orientation of the molecules within the monolayer is dependent on factors like the length of the aromatic system and the nature of the substrate. acs.org For instance, molecules tend to adopt a more upright orientation as the number of aromatic rings increases. acs.org Furthermore, the functional groups on the thiophenol ring play a crucial role. A study on para-substituted thiophenols on gold nanoparticles found that electron-withdrawing groups on the aromatic ring influenced the surface charge and aggregation stability of the nanoparticles, a finding with significant implications for the design of biosensors and other functional surfaces. mdpi.com The use of this compound would be expected to form a stable SAM, with the methyl groups influencing the packing density and surface properties of the resulting monolayer.

Role in Complex Organic Synthesis

Building Blocks for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental building blocks in organic and medicinal chemistry. sigmaaldrich.comossila.com They are prevalent in a vast number of natural products and pharmacologically active molecules. sigmaaldrich.com Thiophenol and its derivatives, including this compound, are valuable precursors for the synthesis of various sulfur-containing heterocyclic scaffolds. nih.govnih.gov

One of the most significant applications of thiophenols in this context is the synthesis of benzothiophenes. organic-chemistry.orgquimicaorganica.org The benzothiophene (B83047) core is a privileged structure found in numerous FDA-approved drugs such as raloxifene, zileuton, and sertaconazole. nih.gov Various synthetic strategies have been developed to construct this scaffold using thiophenol derivatives. For example, an iodine-catalyzed cascade reaction between substituted thiophenols and alkynes under metal- and solvent-free conditions provides an efficient route to benzothiophene derivatives. organic-chemistry.orgnih.gov Other methods include multicomponent reactions (MCRs), such as the Gewald reaction, which allow for the one-pot synthesis of thiophenes with diverse substitution patterns, enhancing synthetic efficiency and reducing waste. nih.govimpactfactor.org The versatility of these synthetic methods makes thiophenols indispensable tools for chemists creating novel heterocyclic compounds with potential biological activity. semanticscholar.org

Table 1: Synthetic Methods for Heterocyclic Compounds Using Thiophenol Derivatives

| Synthetic Method | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Iodine-Catalyzed Cascade | Substituted Thiophenols + Alkynes | Benzothiophene derivatives | Metal- and solvent-free conditions. | organic-chemistry.org |

| Gewald Reaction (MCR) | Carbonyl compound + α-cyanoester + Elemental Sulfur + Amine | Polysubstituted Thiophenes | One-pot synthesis, high efficiency. | nih.govimpactfactor.org |

| Copper-Catalyzed Thiolation Annulation | 2-Bromo alkynylbenzenes + Sodium Sulfide (B99878) | 2-Substituted Benzothiophenes | Uses a copper catalyst and TMEDA as a ligand. | organic-chemistry.org |

| Electrophilic Cyclization | o-Alkynyl thioanisoles + Electrophilic Sulfur Reagent | 2,3-Disubstituted Benzothiophenes | Introduces a thiomethyl group at position 3. | nih.gov |

Reagents in Carbon-Heteroatom Bond Formation

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry, essential for synthesizing molecules with applications in pharmaceuticals, materials science, and biology. lnu.edu.cndicp.ac.cn Thiophenols are key reagents in these reactions, typically acting as sulfur nucleophiles to form a new bond with a carbon electrophile. lnu.edu.cn

Transition metal catalysis, particularly with palladium, has revolutionized C-S bond formation, enabling the coupling of thiophenols with a wide range of organic partners under mild conditions. rsc.orglookchem.com A notable example is the palladium-catalyzed regioselective reaction of propargylic carbonates with thiophenols. rsc.orgrsc.org This atom-economic process can be controlled to produce either mono(arylthiol) alkenes or bis(arylthiol) alkenes through hydrothiolation and subsequent substitution, furnishing highly functionalized products in good to excellent yields. rsc.orgrsc.org This type of coupling reaction demonstrates high tolerance for various functional groups on both the thiophenol and the coupling partner. rsc.org

Beyond palladium catalysis, other methods have been developed. For instance, dithiocarbamates, xanthates, and thioethers can be prepared in a one-pot reaction by treating thiols with active methylene (B1212753) compounds in the presence of carbon tetrabromide, which is proposed to proceed via a sulfenyl bromide intermediate. lnu.edu.cn These diverse synthetic methodologies underscore the central role of thiophenols like this compound as robust reagents for the strategic construction of carbon-sulfur bonds. dicp.ac.cn

Intermediate in Pharmaceutical Synthesis

While specific documentation detailing this compound as a direct intermediate in the synthesis of a marketed pharmaceutical is not prominent, the broader class of thiophenol derivatives is critically important in drug discovery and development. The closely related isomer, 2,4,6-trimethylthiophenol, is noted for its use as a pharmaceutical intermediate. fishersci.delookchem.comfishersci.ca

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.